molecular formula C15H19NO4 B7952045 2-tert-Butyl 4-methyl isoindoline-2,4-dicarboxylate

2-tert-Butyl 4-methyl isoindoline-2,4-dicarboxylate

Cat. No.: B7952045
M. Wt: 277.31 g/mol
InChI Key: LQLUNYBFJANXPA-UHFFFAOYSA-N
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Description

2-tert-Butyl 4-methyl isoindoline-2,4-dicarboxylate is a chemical compound with the molecular formula C15H19NO4 It is a derivative of isoindoline, a bicyclic compound that contains a nitrogen atom in one of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl 4-methyl isoindoline-2,4-dicarboxylate typically involves the reaction of isoindoline derivatives with tert-butyl and methyl groups under specific conditions. One common method includes the use of tert-butyl alcohol and methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems also ensures consistent production quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl 4-methyl isoindoline-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions typically result in the formation of new isoindoline derivatives with different functional groups.

Scientific Research Applications

2-tert-Butyl 4-methyl isoindoline-2,4-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-Butyl 4-methyl isoindoline-2,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific tert-butyl and methyl substitutions, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable tool in various research applications.

Biological Activity

2-tert-Butyl 4-methyl isoindoline-2,4-dicarboxylate is a compound belonging to the isoindoline family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, research findings, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is C15H19NO4C_{15}H_{19}NO_4. The presence of the tert-butyl group contributes steric hindrance, which may influence its reactivity and interactions with biological molecules.

Isoindoline derivatives, including this compound, are known to interact with various biological targets, leading to diverse biological effects. Some notable mechanisms include:

  • Enzyme Inhibition : Isoindoline derivatives have been reported to inhibit enzymes such as prolyl dipeptidase (DPP8 and DPP9), which play roles in various physiological processes .
  • Antitumor Activity : Research indicates that certain isoindolines can restore intracellular levels of anticancer drugs and exhibit direct antitumor effects against human melanoma cells .
  • Receptor Modulation : These compounds may act as modulators for various receptors, including NMDA receptors and PPARδ agonists, suggesting potential roles in neuroprotection and metabolic regulation .

Biological Activities

The biological activities of this compound have been explored in several studies:

  • Antimicrobial Properties : Some isoindoline derivatives exhibit antimicrobial activities against a range of pathogens, indicating potential applications in treating infections .
  • Antitumor Effects : Studies have shown that this compound can inhibit cancer cell growth while sparing non-tumorigenic cells, highlighting its selective cytotoxicity .
  • Neuroprotective Effects : The ability to modulate neurotransmitter receptors suggests that this compound could have neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases .

Case Studies

Several case studies have highlighted the biological activity of isoindoline derivatives:

  • Study on Antitumor Activity : A study demonstrated that specific isoindoline compounds inhibited the proliferation of melanoma cells while having minimal effects on normal cells. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival .
  • Research on Enzyme Inhibition : Another study focused on the inhibitory effects of isoindolines on DPP8 and DPP9 enzymes. The results indicated that these compounds could influence metabolic pathways and potentially serve as therapeutic agents for metabolic disorders .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/TargetReference
AntimicrobialInhibition of bacterial growth
AntitumorInhibition of melanoma cell proliferation
Enzyme InhibitionDPP8 and DPP9 inhibition
Receptor ModulationNMDA receptor antagonism
NeuroprotectiveModulation of neurotransmitter systems

Properties

IUPAC Name

2-O-tert-butyl 4-O-methyl 1,3-dihydroisoindole-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-8-10-6-5-7-11(12(10)9-16)13(17)19-4/h5-7H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLUNYBFJANXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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